1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 25700-10-1
VCID: VC2018817
InChI: InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

CAS No.: 25700-10-1

Cat. No.: VC2018817

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone - 25700-10-1

Specification

CAS No. 25700-10-1
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 1-[4-(benzimidazol-1-yl)phenyl]ethanone
Standard InChI InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3
Standard InChI Key QUJQOWRVTLABIP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is an organic compound containing a benzimidazole moiety connected to a phenyl ring bearing an ethanone functional group. This structural arrangement contributes to its distinct chemical properties and potential applications in pharmaceutical research and material science.

Basic Identification Parameters

The compound is characterized by several identification parameters as detailed in Table 1:

ParameterValue
IUPAC Name1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
CAS Number25700-10-1
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
InChIInChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3
InChIKeyQUJQOWRVTLABIP-UHFFFAOYSA-N
SMILESCC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Table 1: Identification parameters for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • Ethanone, 1-[4-(1H-benzimidazol-1-yl)phenyl]-

  • 1-[4-(benzimidazol-1-yl)phenyl]ethanone

  • 1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-one

  • 1-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)ethanone

  • 4'-(1-benzimidazolyl)acetophenone

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone contribute significantly to its behavior in various environments and its potential applications.

Molecular Properties

The compound exhibits several key molecular properties as shown in Table 2:

PropertyValue
Exact Mass236.094963011 Da
XLogP3-AA2.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Table 2: Molecular properties of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Solubility and Physical Characteristics

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is expected to be soluble primarily in organic solvents due to its aromatic structure and moderate hydrophobicity, as indicated by its XLogP3-AA value of 2.8. The compound's stability can be influenced by pH and temperature variations, which is typical for compounds containing both aromatic and heterocyclic moieties .

Spectroscopic Properties

An important characteristic of this compound is its potential fluorescence properties, which makes it valuable for various analytical applications. The presence of the conjugated system involving both the benzimidazole ring and the acetophenone moiety contributes to these optical properties .

Synthesis Methods

While the search results don't provide a direct synthesis protocol specifically for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, several approaches for synthesizing structurally related benzimidazole derivatives are documented, which can be adapted for this compound.

General Benzimidazole Synthesis Approaches

The general synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids. This approach forms the foundation for creating the benzimidazole core present in the target compound .

N-Acetylbenzimidazole Derivatives

A relevant synthetic pathway involves the preparation of N-acetylbenzimidazole derivatives, which shares structural similarities with the target compound:

  • Reaction of benzimidazole derivatives with acetic anhydride in absolute ethanol

  • Refluxing for approximately 3 hours

  • Cooling and precipitating in ice water

  • Filtration and crystallization from aqueous ethanol

Similar N-acetylated benzimidazole derivatives have been characterized with spectral data showing characteristic IR bands around 1680 cm⁻¹ for C=O stretching and 1595 cm⁻¹ for C=N stretching .

Related Synthetic Approaches

In related research, benzimidazole derivatives have been synthesized through:

  • Diazotization followed by coupling reactions

  • Condensation of o-phenylenediamine with substituted benzoic acids in 4N HCl under reflux

  • Solvent-free reactions under microwave conditions

Supplier ReferencePurityPackage SizeEstimated Delivery
10-F348180Not specified1g, 250mgVariable
3D-ABA70010Min. 95%Not specifiedVariable

Table 3: Commercial availability of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Research Context

The compound appears in various research contexts, including:

  • Development of benzimidazole-chalcone hybrids for anticancer activity

  • Structure-activity relationship studies of benzimidazole derivatives

  • Exploration of novel synthetic routes to functionalized benzimidazoles

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